molecular formula C16H14N2O3 B12936031 (5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone

(5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone

Cat. No.: B12936031
M. Wt: 282.29 g/mol
InChI Key: LQRFNJNUBQIJRV-UHFFFAOYSA-N
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Description

(5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.299 g/mol . This compound features an indole ring substituted with methoxy groups at the 5 and 6 positions, and a pyridine ring attached to the indole nitrogen via a methanone linkage.

Preparation Methods

The synthesis of (5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone typically involves the following steps:

Chemical Reactions Analysis

(5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

Scientific Research Applications

(5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

(5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

(5,6-dimethoxyindol-1-yl)-pyridin-2-ylmethanone

InChI

InChI=1S/C16H14N2O3/c1-20-14-9-11-6-8-18(13(11)10-15(14)21-2)16(19)12-5-3-4-7-17-12/h3-10H,1-2H3

InChI Key

LQRFNJNUBQIJRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2C(=O)C3=CC=CC=N3)OC

Origin of Product

United States

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